Ácido Piridina-3,5-disulfónico

Descripción general

Descripción

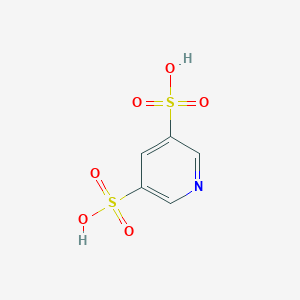

Pyridine-3,5-disulfonic acid is a chemical compound with the molecular formula C5H5NO6S2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine-3,5-disulfonic acid is characterized by the presence of two sulfonic acid groups attached to the third and fifth positions of the pyridine ring. This compound is known for its high solubility in water and its strong acidic properties .

Aplicaciones Científicas De Investigación

Organic Chemistry

3,5-PyDSA serves as a versatile reagent in organic synthesis. Its sulfonic groups enable it to act as a sulfonating agent in various reactions, facilitating the formation of sulfonate salts and enabling substitutions to create halogenated or alkylated pyridine derivatives. It is also involved in the Hantzsch dihydropyridine synthesis, which is crucial for producing dihydropyridine derivatives used in pharmaceuticals.

Biological Research

The compound has been explored for its potential as a biochemical probe. It is utilized in enzyme assays to study enzyme activities and interactions with biological molecules. The sulfonic groups enhance its ability to form hydrogen bonds and ionic interactions, making it a candidate for modulating protein functions and ion channels.

Pharmaceutical Applications

Research indicates that derivatives of 3,5-PyDSA exhibit antimicrobial and anticancer properties. Studies have shown that introducing sulfonic acid groups can improve water solubility, which is critical for drug formulation . Pyridine compounds are recognized for their therapeutic properties, including antiviral and antibacterial activities .

Industrial Uses

In the industrial sector, 3,5-PyDSA finds applications in the production of dyes and pigments. Its chemical properties allow it to act as a reactive agent in the synthesis of specialty chemicals used across various industries.

Case Study 1: Antimicrobial Activity

A study published in PMC highlighted the effectiveness of pyridine compounds, including 3,5-PyDSA, against multidrug-resistant pathogens. The research demonstrated that these compounds could inhibit bacterial growth effectively due to their ability to interact with bacterial cell membranes .

Case Study 2: Enzyme Modulation

Research conducted on the interaction between 3,5-PyDSA and specific enzymes showed that it could act as a competitive inhibitor. This property was leveraged to understand enzyme kinetics better and explore potential therapeutic applications in treating diseases linked to enzyme dysfunction.

Mecanismo De Acción

Target of Action

Pyridine-3,5-disulfonic Acid is a chemical compound that has been used in various chemical reactions and syntheses . . It’s worth noting that pyridine derivatives are fundamental six-membered nitrogen-heterocyclic compounds, which are core structures in many pharmaceutical compounds .

Mode of Action

In chemical reactions, it can participate in the hantzsch dihydropyridine synthesis, a reaction that allows the preparation of dihydropyridine derivatives . This reaction can be visualized as proceeding through a Knoevenagel Condensation product as a key intermediate .

Biochemical Pathways

For instance, the degradation of pyridine has been proposed to proceed through a nitrogen metabolism pathway in certain bacterial strains . .

Result of Action

Pyridine derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Pyridine-3,5-disulfonic Acid are not well-documented in the literature. It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure of the pyridine derivative and the biomolecule .

Cellular Effects

It is known that pyridine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyridine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that pyridine derivatives can undergo changes over time, including stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of pyridine derivatives can vary with dosage, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that pyridine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that pyridine derivatives can interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

It is known that pyridine derivatives can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of pyridine-3,5-disulfonic acid typically involves the sulfonation of pyridine. One common method is the reaction of pyridine with sulfuric acid at elevated temperatures. The reaction proceeds as follows: [ \text{C}_5\text{H}_5\text{N} + 2\text{H}_2\text{SO}_4 \rightarrow \text{C}_5\text{H}_3\text{N}(\text{SO}_3\text{H})_2 + 2\text{H}_2\text{O} ] This reaction is usually carried out at temperatures around 300°C .

Industrial Production Methods: In industrial settings, the production of pyridine-3,5-disulfonic acid may involve continuous flow reactors to ensure efficient heat management and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: Pyridine-3,5-disulfonic acid undergoes various chemical reactions, including:

Oxidation: The sulfonic acid groups can be oxidized to form sulfonate salts.

Reduction: The compound can be reduced to form pyridine derivatives with fewer sulfonic acid groups.

Substitution: The sulfonic acid groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using reagents like chlorine or bromine under acidic conditions.

Major Products:

Oxidation: Formation of sulfonate salts.

Reduction: Formation of pyridine derivatives.

Substitution: Formation of halogenated or alkylated pyridine derivatives.

Comparación Con Compuestos Similares

- Pyridine-2-sulfonic acid

- Pyridine-4-sulfonic acid

- Pyridine-3-sulfonic acid

Comparison: Pyridine-3,5-disulfonic acid is unique due to the presence of two sulfonic acid groups at specific positions on the pyridine ring. This structural feature imparts distinct chemical and physical properties, such as higher acidity and solubility in water, compared to its mono-sulfonated counterparts .

Actividad Biológica

Pyridine-3,5-disulfonic acid (3,5-PyDSA) is a sulfonated derivative of pyridine that has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical properties. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

Pyridine-3,5-disulfonic acid has the molecular formula C₅H₅NO₆S₂ and a molecular weight of approximately 239.22 g/mol. Its structure features two sulfonic acid groups (-SO₃H) at the 3 and 5 positions of the pyridine ring, which enhances its solubility in water and reactivity in biochemical assays. The compound is typically encountered as a white crystalline powder.

Target Interactions

Pyridine-3,5-disulfonic acid interacts with various biological molecules through ionic interactions and hydrogen bonding facilitated by its sulfonic acid groups. These interactions can modulate protein functions and influence cellular signaling pathways.

Enzyme Inhibition

Research indicates that 3,5-PyDSA may act as an inhibitor in enzymatic processes. For instance, it has been shown to affect ion channels and other protein targets, which could have implications for developing drugs targeting multidrug-resistant pathogens .

Antimicrobial Properties

Studies have highlighted the antimicrobial activity of pyridine derivatives, including 3,5-PyDSA. These compounds exhibit effectiveness against a range of pathogens such as Staphylococcus aureus and Escherichia coli. The presence of sulfonic acid groups is believed to enhance their interaction with microbial cell membranes, thereby increasing their efficacy .

Antiviral Potential

In the context of emerging infectious diseases, pyridine compounds have been explored for their antiviral properties. Research suggests that modifications to the pyridine scaffold can lead to enhanced antiviral activity against viruses like SARS-CoV-2. This is attributed to their ability to interact with viral proteins or host cell receptors involved in viral entry .

Applications in Research

Pyridine-3,5-disulfonic acid is utilized in various scientific applications:

- Biochemical Assays : It serves as a probe for studying enzyme activities and cellular functions.

- Organic Synthesis : The compound is used as a reagent in synthetic chemistry for producing other biologically active molecules .

- Medicinal Chemistry : Its derivatives are being explored for potential therapeutic applications, particularly in treating infections caused by resistant strains of bacteria .

Case Studies and Research Findings

-

Antimicrobial Activity Study :

A recent study evaluated the antimicrobial effects of pyridine derivatives against several bacterial strains. Results indicated that 3,5-PyDSA significantly inhibited the growth of Staphylococcus aureus and E. coli, suggesting its potential as an antibacterial agent . -

Enzymatic Modulation :

Research demonstrated that 3,5-PyDSA could inhibit specific enzyme activities involved in cellular signaling pathways. This modulation was linked to changes in gene expression profiles in treated cells.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Pyridine-2-sulfonic Acid | C₅H₅NO₃S | Contains one sulfonic group at position 2 |

| Pyridine-4-sulfonic Acid | C₅H₅NO₃S | Contains one sulfonic group at position 4 |

| 2-Aminopyridine-3-sulfonic Acid | C₅H₈N₂O₃S | Contains amino group along with one sulfonic group |

| Pyridine-3,5-disulfonic Acid | C₅H₅NO₆S₂ | Dual sulfonation enhances solubility and reactivity |

The dual sulfonation at positions 3 and 5 on the pyridine ring distinguishes 3,5-PyDSA from other related compounds, allowing for enhanced biological activity and solubility compared to its counterparts.

Propiedades

IUPAC Name |

pyridine-3,5-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO6S2/c7-13(8,9)4-1-5(3-6-2-4)14(10,11)12/h1-3H,(H,7,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYROSZXZPINDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376552 | |

| Record name | Pyridine-3,5-disulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13069-04-0 | |

| Record name | Pyridine-3,5-disulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.